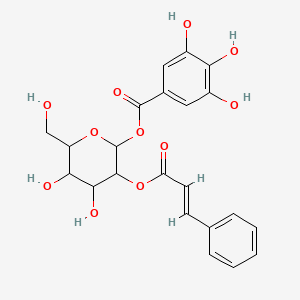![molecular formula C6H5BrN4 B15093877 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is a bicyclic system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which undergo further reactions to yield the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine compounds to form the desired triazine structure.
Analyse Des Réactions Chimiques
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly as a core structure in antiviral and anticancer drugs.
Biological Research: It is used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other proteins involved in these pathways .
Comparaison Avec Des Composés Similaires
6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar core structure but differs in the position of the bromine atom.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same triazine core but have different substituents, leading to variations in their biological activities and applications
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H5BrN4 |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
6-bromopyrrolo[2,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5-2-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |
Clé InChI |
HENBZIMRXCCXLO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=NN2C=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-acetamidopropanoyl)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15093798.png)
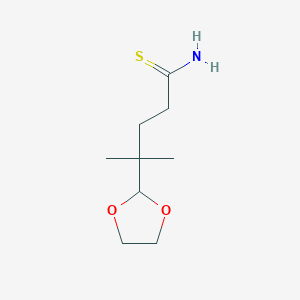
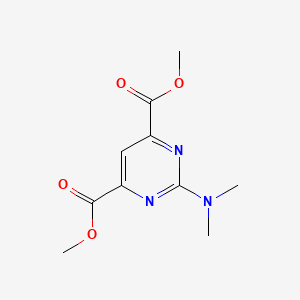

![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)
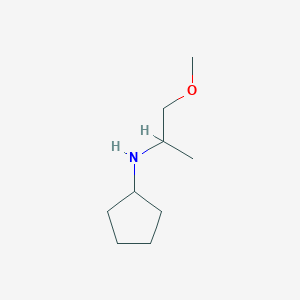

![trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane](/img/structure/B15093851.png)
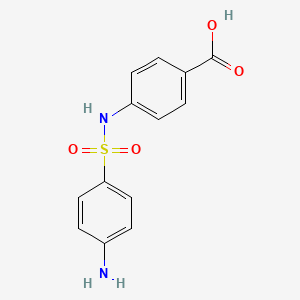
![[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15093856.png)


![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)
